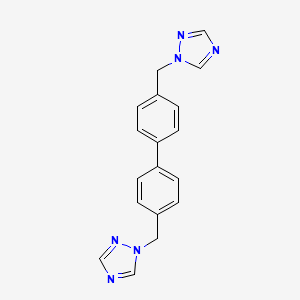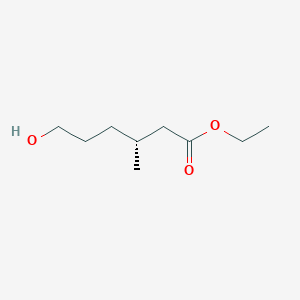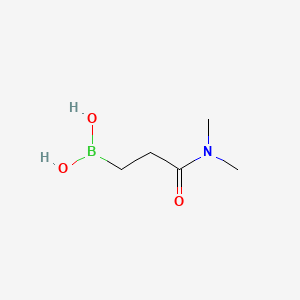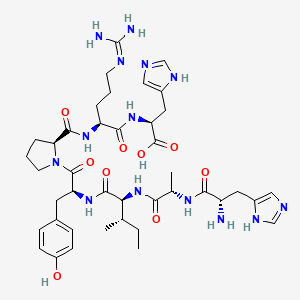
4,4'-Bis((1H-1,2,4-triazol-1-yl)methyl)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Bis((1H-1,2,4-triazol-1-yl)methyl)-1,1’-biphenyl is a compound that features two 1H-1,2,4-triazol-1-yl groups attached to a biphenyl core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis((1H-1,2,4-triazol-1-yl)methyl)-1,1’-biphenyl typically involves the reaction of 4,4’-dibromomethylbiphenyl with 1H-1,2,4-triazole under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Bis((1H-1,2,4-triazol-1-yl)methyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The triazole rings can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced, although this is less common.
Substitution: The triazole rings can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole rings .
Applications De Recherche Scientifique
4,4’-Bis((1H-1,2,4-triazol-1-yl)methyl)-1,1’-biphenyl has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4,4’-Bis((1H-1,2,4-triazol-1-yl)methyl)-1,1’-biphenyl varies depending on its application:
Anticancer Activity: The compound induces apoptosis in cancer cells by interacting with specific molecular targets and pathways involved in cell proliferation and survival.
Coordination Chemistry: Acts as a ligand that coordinates with metal ions to form stable complexes with unique structural and functional properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Bis(1H-1,2,4-triazol-1-yl)biphenyl: Similar structure but lacks the methylene bridges.
1,4-Bis(1H-1,2,4-triazol-1-ylmethyl)benzene: Contains a benzene core instead of a biphenyl core.
Uniqueness
4,4’-Bis((1H-1,2,4-triazol-1-yl)methyl)-1,1’-biphenyl is unique due to its biphenyl core, which provides additional rigidity and potential for π-π stacking interactions. This structural feature can enhance its performance in applications such as coordination chemistry and materials science .
Propriétés
Formule moléculaire |
C18H16N6 |
|---|---|
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
1-[[4-[4-(1,2,4-triazol-1-ylmethyl)phenyl]phenyl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C18H16N6/c1-5-17(6-2-15(1)9-23-13-19-11-21-23)18-7-3-16(4-8-18)10-24-14-20-12-22-24/h1-8,11-14H,9-10H2 |
Clé InChI |
FRXUKLVVIFSLNO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CN2C=NC=N2)C3=CC=C(C=C3)CN4C=NC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-[6-(1,2-benzoxazol-3-ylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B11928180.png)

![1-(Carboxymethyl)-1H-benzo[g]indole-2-carboxylic acid](/img/structure/B11928186.png)


![[1-benzyl-1-[(4R,5R)-5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl]-2-phenyl-ethoxy]-diphenyl-phosphane;(1Z,5Z)-cycloocta-1,5-diene;iridium(1+);tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B11928215.png)

